



Unveiling the Complexity of Carmichaenine C: A Technical Guide

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Compound of Interest		
Compound Name:	Carmichaenine C	
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This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Carmichaenine C**, a C19-diterpenoid alkaloid. This document details the experimental methodologies for its isolation and structural elucidation and presents its key quantitative data for scientific reference.

Chemical Structure and Stereochemistry

Carmichaenine C is a complex aconitine-type C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli[1]. Its intricate molecular architecture is characterized by a hexacyclic ring system, a common feature of this class of natural products. The core of **Carmichaenine C** is a C19-norditerpenoid skeleton, which is biosynthetically derived from a C20-diterpenoid precursor through the loss of one carbon atom.

The chemical formula for **Carmichaenine C** is C₃₀H₄₁NO₇, and it has a molecular weight of 527.65 g/mol . The structure is further defined by the presence of a benzoyl group and several methoxy and hydroxy substituents, which contribute to its specific chemical properties and biological activity. The stereochemistry of these functional groups is crucial for its three-dimensional conformation and interaction with biological targets.

The IUPAC name for **Carmichaenine C** is not readily available in the initial search results. However, its structure can be represented by the following SMILES string: CCN1C[C@]2(COC)CC--INVALID-LINK--[C@@]34[C@@H]2--INVALID-LINK--



C([C@@]5(O)C--INVALID-LINK--

[C@H]6C[C@@H]4[C@@H]5[C@H]6OC(C7=CC=CC=C7)=O)[C@H]31. This notation precisely describes the connectivity and stereochemistry of the molecule.

Quantitative Data

The structural elucidation of **Carmichaenine C** relies on a combination of spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses.

Data Type	Description	
High-Resolution Mass Spectrometry (HRMS)	Provides the exact mass of the molecule, confirming its elemental composition.	
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy	Reveals the chemical environment of each hydrogen atom in the molecule, including their connectivity and spatial arrangement.	
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy	Identifies the number of non-equivalent carbon atoms and their hybridization states, providing a carbon skeleton fingerprint.	
Infrared (IR) Spectroscopy	Indicates the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.	
Ultraviolet-Visible (UV-Vis) Spectroscopy	Provides information about the electronic transitions within the molecule, particularly related to the aromatic benzoyl group.	

Note: The specific spectral data values from the primary literature are pending acquisition of the full-text article.

Experimental Protocols

The isolation and structural characterization of **Carmichaenine C** and other diterpenoid alkaloids from Aconitum carmichaeli involve a multi-step process.



General Isolation and Purification Procedure

A general workflow for the isolation of diterpenoid alkaloids from Aconitum species is outlined below. This process typically begins with the extraction of the plant material, followed by a series of chromatographic separations to isolate the individual compounds.



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Figure 1. General workflow for the isolation of diterpenoid alkaloids.

Protocol Details:

- Extraction: The dried and powdered aerial parts of Aconitum carmichaeli are typically extracted with a polar solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 2% HCl), and the acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., ammonia) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.
- Column Chromatography: The total alkaloid fraction is then subjected to column chromatography over silica gel or alumina. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a suitable column (e.g.,



C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water, to yield the pure **Carmichaenine C**.

Structural Elucidation

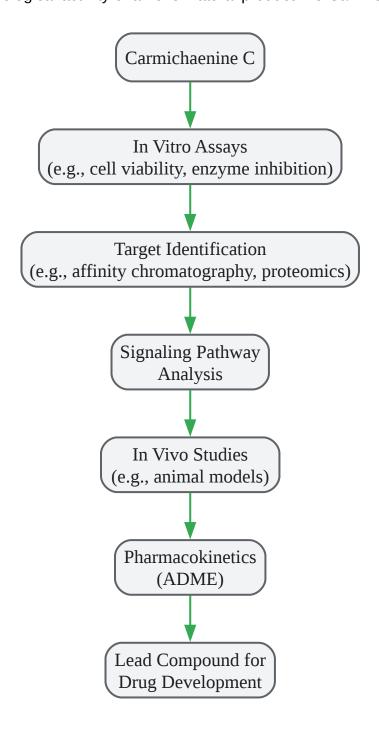
The determination of the chemical structure and stereochemistry of **Carmichaenine C** is achieved through a combination of modern spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the precise molecular weight and elemental composition of the molecule. Fragmentation
 patterns observed in tandem MS (MS/MS) experiments can provide valuable information
 about the different structural motifs within the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the complete carbon skeleton and determining the positions of substituents.
- X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray
 crystallography provides the most definitive three-dimensional structure, including the
 absolute stereochemistry.

Signaling Pathways and Logical Relationships



The biological activities of diterpenoid alkaloids are often linked to their interaction with specific cellular signaling pathways. While the specific pathways affected by **Carmichaenine C** are not yet fully elucidated, many aconitine-type alkaloids are known to interact with voltage-gated sodium channels. The following diagram illustrates a simplified logical relationship for the investigation of the biological activity of a novel natural product like **Carmichaenine C**.



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Figure 2. Logical workflow for biological activity assessment.

This guide provides a foundational understanding of the chemical nature of **Carmichaenine C** and the scientific processes involved in its study. Further research, including the acquisition of detailed spectroscopic data and biological activity screening, will be crucial to fully unlock the potential of this complex natural product.

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